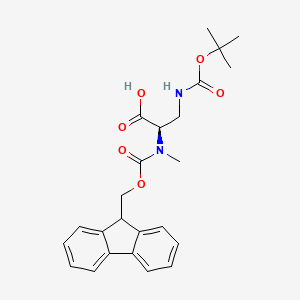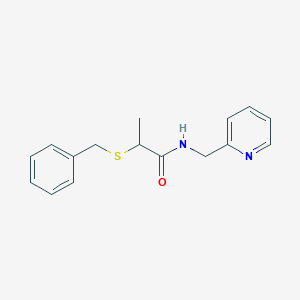
2-benzylsulfanyl-N-(pyridin-2-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzylsulfanyl-N-(pyridin-2-ylmethyl)propanamide is a chemical compound with the molecular formula C16H18N2OS. It is known for its unique structure, which includes a benzylsulfanyl group and a pyridin-2-ylmethyl group attached to a propanamide backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylsulfanyl-N-(pyridin-2-ylmethyl)propanamide typically involves the reaction of benzyl mercaptan with 2-chloromethylpyridine, followed by the addition of propanoyl chloride. The reaction conditions often require a base such as triethylamine to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-benzylsulfanyl-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reducing the amide group.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
2-benzylsulfanyl-N-(pyridin-2-ylmethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Mécanisme D'action
The mechanism of action of 2-benzylsulfanyl-N-(pyridin-2-ylmethyl)propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzylsulfanyl group may play a role in binding to these targets, while the pyridin-2-ylmethyl group could influence the compound’s overall activity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-benzylsulfanyl-N-(pyridin-3-ylmethyl)propanamide
- 2-benzylsulfanyl-N-(pyridin-4-ylmethyl)propanamide
- 2-benzylsulfanyl-N-(pyridin-2-ylethyl)propanamide
Uniqueness
2-benzylsulfanyl-N-(pyridin-2-ylmethyl)propanamide is unique due to the specific positioning of the pyridin-2-ylmethyl group, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs .
Propriétés
Formule moléculaire |
C16H18N2OS |
|---|---|
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
2-benzylsulfanyl-N-(pyridin-2-ylmethyl)propanamide |
InChI |
InChI=1S/C16H18N2OS/c1-13(20-12-14-7-3-2-4-8-14)16(19)18-11-15-9-5-6-10-17-15/h2-10,13H,11-12H2,1H3,(H,18,19) |
Clé InChI |
BGDWDIGSBGFSPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NCC1=CC=CC=N1)SCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


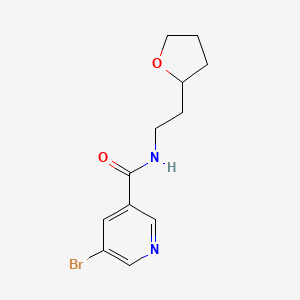

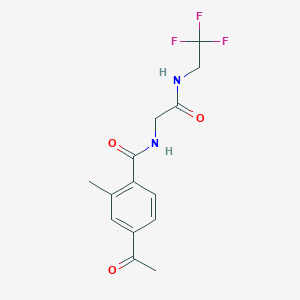
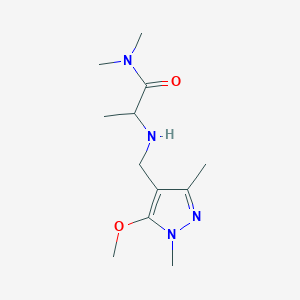
![3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B14906425.png)
![2-Oxo-1-phenyl-1,2,4,5,6,7-hexahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14906431.png)

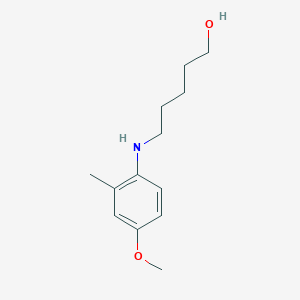
![(3|A,9R)-(3''|A,9''R)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14906451.png)
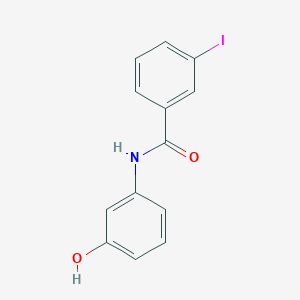
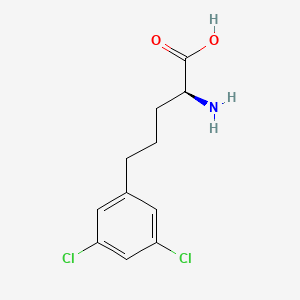
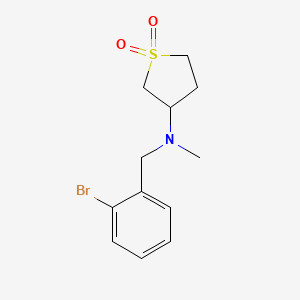
![n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine](/img/structure/B14906494.png)
